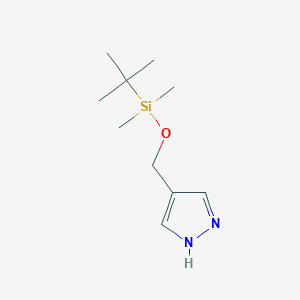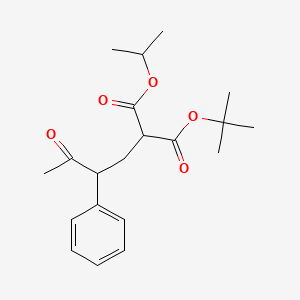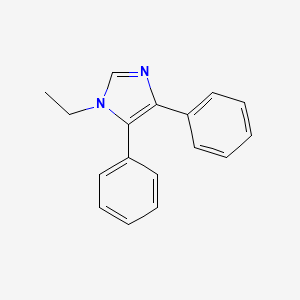![molecular formula C9H14BNO3 B13978189 [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid CAS No. 1189546-01-7](/img/structure/B13978189.png)
[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of a halogenated pyridine with a boronic ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions:
Oxidation: [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid can undergo oxidation reactions to form corresponding boronic esters or alcohols. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction of this compound can lead to the formation of boron-containing alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles. This can lead to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Boronic esters, alcohols.
Reduction: Boron-containing alcohols, hydrocarbons.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Chemistry: [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid is extensively used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties.
作用機序
The mechanism of action of [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electronic properties of the pyridine ring, which can stabilize the intermediate species and enhance the reaction efficiency.
類似化合物との比較
- Phenylboronic acid
- 4-Pyridinylboronic acid
- 2-Methoxyphenylboronic acid
Comparison: Compared to phenylboronic acid and 4-pyridinylboronic acid, [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid offers unique reactivity due to the presence of the methoxy-propyl group. This group can influence the electronic properties of the pyridine ring, potentially enhancing the compound’s reactivity in certain cross-coupling reactions. Additionally, the methoxy-propyl group can provide steric hindrance, which may affect the selectivity of the reactions.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and industrial production. Its unique structure and reactivity make it a valuable tool in the development of new materials and biologically active molecules. The compound’s ability to participate in various chemical reactions and its role in cross-coupling reactions highlight its importance in modern chemistry.
特性
CAS番号 |
1189546-01-7 |
|---|---|
分子式 |
C9H14BNO3 |
分子量 |
195.03 g/mol |
IUPAC名 |
[2-(3-methoxypropyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-14-6-2-3-9-7-8(10(12)13)4-5-11-9/h4-5,7,12-13H,2-3,6H2,1H3 |
InChIキー |
FPGCMPVHPVVLMG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)CCCOC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)


![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)


